molecular formula C10H14ClNO B044743 1-(3,4-dihydro-2H-chromen-3-yl)methanamine hydrochloride CAS No. 113771-75-8

1-(3,4-dihydro-2H-chromen-3-yl)methanamine hydrochloride

Cat. No. B044743
M. Wt: 199.68 g/mol
InChI Key: GUNSFNGIYCIFOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"1-(3,4-dihydro-2H-chromen-3-yl)methanamine hydrochloride" is a chemical compound that likely exhibits significant pharmacological and chemical properties due to the presence of the chromene ring and methanamine group. Compounds with similar structures have been extensively studied for their potential applications in medicinal chemistry and material science.

Synthesis Analysis

The synthesis of similar compounds often involves multi-step chemical reactions, including cycloaddition, condensation, and selective bromination processes. A common approach for synthesizing chromene derivatives involves the reaction of precursors such as naphthols with aldehydes in the presence of catalysts to form the chromene core. For methanamine derivatives, reductive amination or direct alkylation methods are commonly employed (Pradeep et al., 2016).

Molecular Structure Analysis

The molecular structure of compounds in this category is characterized by the chromene core, which consists of a benzopyran moiety, indicating potential for varied biological activity. Structural characterization often employs techniques such as NMR, IR spectroscopy, and X-ray crystallography to determine the arrangement of atoms and the stereochemistry of the molecule (Manolov et al., 2012).

Chemical Reactions and Properties

Chromene derivatives can undergo a range of chemical reactions, including electrophilic substitution, cycloaddition, and photo-induced rearrangements, depending on the functional groups present. These reactions are pivotal for the synthesis of complex molecules with specific biological activities (Fan et al., 2017).

Physical Properties Analysis

The physical properties such as solubility, melting point, and crystalline structure of these compounds are crucial for their application in drug formulation and material science. Solubility in different solvents can influence the compound's bioavailability and its application in pharmaceutical formulations (Dalai et al., 2017).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and the presence of reactive functional groups, dictate the compound's potential as a synthetic intermediate or as a final active pharmaceutical ingredient. The presence of the methanamine group and the chromene core offers avenues for further functionalization and modification to enhance biological activity or to modify physicochemical properties (Halim & Ibrahim, 2017).

Scientific Research Applications

Chromen Derivatives and Their Potential Applications

  • Natural Chromanols and Chromenols :

    • A systematic review described more than 230 structures derived from chromanol or chromenol cores, with many of these compounds showing mostly anti-inflammatory as well as anti-carcinogenic activities. This highlights the therapeutic potential of chromanols and chromenols in managing inflammation and cancer (Wallert et al., 2020) Frontiers in Pharmacology.
  • Psychedelic Drugs for Psychiatric Disorders :

    • Psychedelics, including compounds with similar chemical structures, are being increasingly studied for their potential in treating psychiatric disorders. A review of registered clinical studies highlights ongoing research into psychedelics (excluding ketamine) for psychiatric disorders, demonstrating the interest in the therapeutic effects of hallucinogenic compounds on mental health (Siegel et al., 2021) Journal of Psychiatric Research.
  • Methamphetamine and Related Compounds :

    • Although focusing on methamphetamine, studies on its effects and management strategies can offer insights into research methodologies and potential therapeutic approaches for managing the consequences of related compounds. Research into methamphetamine's effects on the brain and potential mitigation strategies could indirectly inform studies on similar substances (Moshiri et al., 2020) Avicenna Journal of Phytomedicine.

properties

IUPAC Name

3,4-dihydro-2H-chromen-3-ylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO.ClH/c11-6-8-5-9-3-1-2-4-10(9)12-7-8;/h1-4,8H,5-7,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUNSFNGIYCIFOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC2=CC=CC=C21)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-dihydro-2H-chromen-3-yl)methanamine hydrochloride

CAS RN

113771-75-8
Record name 3,4-dihydro-2H-1-benzopyran-3-ylmethanamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

First 1.77 g (13.32 mmol) of aluminium chloride in 50 ml of absolute diethyl ether are added dropwise while stirring at room temperature to a suspension of 3.04 g (80 mmol) of lithium aluminium hydride in 100 ml of absolute diethyl ether. Then 6.29 g (40 mmol) of 3-cyanochromene [R. C. Gupta et al., Ind. J. Chem. 21B, 344 (1982)] in 50 ml of absolute tetrahydrofuran are added dropwise within a period of 20 minutes. The reaction mixture is boiled under reflux for 16 hours. After it has cooled, it is carefully decomposed with 3.1 ml of water, 3.1 ml of sodium hydroxide solution (15% strength) and 9.3 ml of water. The precipitate formed is filtered off with suction, the filtrate is concentrated by evaporation in vacuo and the oily residue is dissolved in diethyl ether. The organic phase is washed with water and extracted with 2N hydrochloric acid. The combined hydrochloric acid extracts are rendered alkaline, while cold, with sodium hydroxide solution (30% strength) and extracted by shaking with dichloromethane. After drying the combined organic phases over sodium sulphate and concentrating in vacuo, 3.5 g (53.6%) of 3-aminomethylchroman are obtained in the form of a yellow oil. The 3-aminomethylchroman hydrochloride produced therefrom using hydrochloric acid in diethyl ether is recrystallised from methanol/diethyl ether and melts at 218°-219°.
Quantity
1.77 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3.04 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
6.29 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
3.1 mL
Type
reactant
Reaction Step Four
Name
Quantity
9.3 mL
Type
solvent
Reaction Step Five
Name
Quantity
3.1 mL
Type
solvent
Reaction Step Six

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.